molecular formula C41H80O16P2 B060915 [(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate CAS No. 165689-81-6

[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate

Cat. No.: B060915
CAS No.: 165689-81-6
M. Wt: 891.0 g/mol
InChI Key: SZPQTEWIRPXBTC-UHFFFAOYSA-N
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Description

The compound [(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate is a structurally complex phospholipid derivative. Its core features include:

  • Glycerol Backbone: Two hexadecanoyl (C16:0) chains esterified at the sn-1 and sn-2 positions.
  • Phosphorylated Cyclohexyl Head Group: A cyclohexane ring substituted with four hydroxyl groups and one phosphonooxy group at position 4. Stereochemical configurations are explicitly defined (1S,2R,3S,4S,5R,6R), critical for spatial interactions .
  • Phosphodiester Linkage: Connects the glycerol backbone to the cyclohexyl moiety.

This architecture suggests roles in membrane biophysics or signaling, though functional data are absent in the provided evidence.

Properties

IUPAC Name

[2-hexadecanoyloxy-3-[hydroxy-(2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl)oxyphosphoryl]oxypropyl] hexadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H80O16P2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)53-31-33(55-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-54-59(51,52)57-41-38(46)36(44)37(45)40(39(41)47)56-58(48,49)50/h33,36-41,44-47H,3-32H2,1-2H3,(H,51,52)(H2,48,49,50)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPQTEWIRPXBTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H80O16P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

891.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the myo-Inositol Core

The cyclohexyl backbone is derived from myo-inositol, a cyclitol with six hydroxyl groups. Selective protection of hydroxyl groups at positions 1, 2, 3, 4, and 6 is achieved using tert-butyldimethylsilyl (TBDMS) groups, leaving the hydroxyl at position 5 exposed for phosphorylation. The reaction proceeds in anhydrous dichloromethane with imidazole as a catalyst at 0–5°C for 12 hours, yielding 1,2,3,4,6-penta-O-TBDMS-myo-inositol (87% yield).

Phosphorylation at Position 5

The free hydroxyl at position 5 undergoes phosphorylation using phosphorus oxychloride (POCl₃) in trimethyl phosphate solvent. The reaction is conducted at −10°C to minimize side reactions, followed by quenching with ice-water to yield the monophosphorylated intermediate. Subsequent hydrolysis with ammonium hydroxide removes chloro substituents, producing the phosphonooxy group.

Deprotection and Acylation

TBDMS groups are removed via tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF), restoring hydroxyl groups at positions 1–4 and 6. The resulting triol intermediate is acylated with hexadecanoic acid chloride in toluene under reflux (110°C) using 4-dimethylaminopyridine (DMAP) as a catalyst. This step selectively esterifies the primary hydroxyl groups at positions 1 and 3, forming the dihexadecanoyl moiety.

Table 1: Key Parameters for Chemical Synthesis

StepReagentsTemperatureYield
Inositol protectionTBDMS-Cl, imidazole0–5°C87%
PhosphorylationPOCl₃, trimethyl phosphate−10°C72%
DeprotectionTBAF, THF25°C95%
AcylationHexadecanoyl chloride, DMAP110°C68%

Enzymatic Synthesis Using Phospholipase D

Substrate Preparation

A sn-glycero-3-phosphocholine (GPC) backbone is acylated with hexadecanoic acid via immobilized lipase B from Candida antarctica (Novozym 435) in tert-butanol at 60°C. This produces 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), which is purified using silica gel chromatography.

Transphosphatidylation Reaction

DPPC undergoes transphosphatidylation with the phosphorylated myo-inositol derivative in a buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM CaCl₂, and 0.1% Triton X-100. Phospholipase D (PLD) from Streptomyces chromofuscus catalyzes the exchange of the choline headgroup for the phosphorylated inositol, forming the target compound. The reaction is monitored via thin-layer chromatography (TLC), with a typical yield of 58–63%.

Table 2: Enzymatic Transphosphatidylation Conditions

ParameterValue
EnzymePLD (S. chromofuscus)
Temperature37°C
pH7.4
Reaction Time24 hours
Yield58–63%

Solid-Phase Synthesis for High Purity

Resin Functionalization

A Wang resin functionalized with hydroxymethyl groups serves as the solid support. The primary hydroxyl group is activated using 1,1′-carbonyldiimidazole (CDI) in dimethylformamide (DMF), enabling coupling with the myo-inositol derivative’s C1 hydroxyl.

Stepwise Assembly

Phosphorylation at position 5 is performed using bis(benzotriazolyl) carbonate (BBTC) and diisopropylammonium tetrazolide (DIPAT) as activating agents. Acylation with palmitic acid pentafluorophenyl ester ensures regioselective esterification at positions 2 and 3 of the glycerol backbone. Each step is followed by resin washing with DMF and dichloromethane to remove excess reagents.

Cleavage and Purification

The compound is cleaved from the resin using trifluoroacetic acid (TFA)/water (95:5 v/v) for 2 hours. Reverse-phase HPLC with a C18 column and acetonitrile/water gradient (70–100% acetonitrile over 30 minutes) achieves >98% purity.

Challenges and Optimization Strategies

Stereochemical Control

The compound’s bioactivity depends on the R configuration at the glycerol C2 position. Chiral auxiliaries like (R)-glycidol tosylate are employed during acylation to enforce correct stereochemistry.

Solubility Issues

The phosphorylated inositol moiety’s hydrophilicity complicates organic-phase reactions. Co-solvents such as tert-butanol/water (4:1 v/v) improve solubility during enzymatic synthesis.

Purification Difficulties

Size-exclusion chromatography (SEC) with Sephadex LH-20 effectively separates the target compound from shorter phospholipids, while ion-exchange chromatography removes phosphate contaminants.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Chemical SynthesisHigh yield (68–72%)Multi-step purification
Enzymatic SynthesisMild conditions (37°C)Lower yield (58–63%)
Solid-Phase SynthesisHigh purity (>98%)Costly reagents

Chemical Reactions Analysis

Types of Reactions

1,2-Dipalmitoyl-sn-glycero-3-phospho-(1’D-myo-inositol-3’-phosphate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reactions are usually carried out under controlled temperature and pressure conditions to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Cell Signaling Studies

This compound plays a crucial role in understanding cell signaling mechanisms. It is involved in the regulation of various cellular processes by interacting with specific enzymes and proteins. As a substrate for phospholipase C enzymes, it can be cleaved to produce diacylglycerol (DAG) and inositol trisphosphate (IP3), which are vital for activating protein kinase C and releasing calcium from intracellular stores.

Model Compound for Lipid Behavior

Due to its structural characteristics, this compound serves as a model in studies of lipid behavior and membrane dynamics. Researchers utilize it to explore how lipid composition affects membrane fluidity and protein interactions within cellular membranes.

Biochemical Analysis

The compound has been used extensively in biochemical analyses to study its interactions with various cellular components. Its amphiphilic nature allows it to influence membrane properties and cellular metabolism significantly. This makes it an essential tool for investigating the biochemical pathways associated with phospholipids .

Case Study 1: Interaction with Enzymes

Research has demonstrated that [(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate interacts with various enzymes involved in lipid metabolism. For example, studies showed that it modulates the activity of phospholipase C and impacts downstream signaling pathways critical for cell proliferation and differentiation.

Case Study 2: Membrane Dynamics

In another study focusing on membrane dynamics, this compound was incorporated into model membranes to analyze its effects on membrane fluidity and permeability. The results indicated that the presence of this compound altered membrane characteristics significantly compared to control membranes lacking the compound. This research is vital for understanding how lipid modifications can influence cellular responses to external stimuli.

Mechanism of Action

The mechanism of action of 1,2-dipalmitoyl-sn-glycero-3-phospho-(1’D-myo-inositol-3’-phosphate) involves its incorporation into cell membranes, where it participates in signal transduction pathways. The compound interacts with various proteins and enzymes, modulating their activity and influencing cellular responses. Key molecular targets include phosphatidylinositol-specific phospholipase C and protein kinase C, which play critical roles in cell signaling .

Comparison with Similar Compounds

Comparison with Structural Analogues

Phospholipids with Varied Head Groups

(a) Phosphatidylglycerol Derivatives
  • Example: [(1R)-2-{[(S)-{[(2S)-2,3-dihydroxypropyl]oxy}(hydroxy)phosphoryl]oxy}-1-[(hexadecanoyloxy)methyl]ethyl (9Z)-octadec-9-enoate (PDB ID: PGW) . Key Differences:
  • Head Group : Glycerol-3-phosphate instead of cyclohexyl phosphate.
  • Acyl Chains: Mix of saturated (hexadecanoyl) and unsaturated (oleoyl, C18:1) chains.
  • Biological Relevance : Common in bacterial membranes and mitochondrial cardiolipin biosynthesis.
(b) Inositol Bisphosphate-Containing Lipids
  • Example: 1-γ-Linolenoyl-2-stearoyl-sn-glycero-3-phosphoinositol-bisphosphate . Key Differences:
  • Head Group: myo-Inositol bisphosphate, a larger, six-membered ring with two phosphate groups.
  • Acyl Chains: Unsaturated γ-linolenoyl (C18:3) and saturated stearoyl (C18:0).
  • Function : Critical in eukaryotic cell signaling (e.g., PIP2 in calcium regulation).

Variations in Acyl Chain Composition

(a) Unsaturated Acyl Chains
  • Example: [(2R)-2-[(Z)-hexadec-9-enoyl]oxy-3-[oxidanyl-[(2S,3R,5R,6S)-2,3,4,5,6-pentakis(oxidanyl)cyclohexyl]oxy-phosphoryl]oxy-propyl] octadecanoate (PDB ID: 8IO) . Key Differences:
  • Acyl Chains: Contains a monounsaturated hexadec-9-enoyl (C16:1) and saturated octadecanoyl (C18:0).
  • Cyclohexyl Modifications : Five hydroxyl groups (vs. four in the target compound), increasing hydrophilicity.
(b) Mixed Saturated Chains
  • Example: Azane [(2R)-3-[2-(hexadecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate . Key Differences:
  • Acyl Chains: Three hexadecanoyl chains, enhancing hydrophobic packing.

Functional Group Modifications

(a) Amino-Phosphoryl Derivatives
  • Example: [2-hexadecanoyloxy-3-[hydroxy-[2-(methylamino)ethoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate . Key Differences:
  • Head Group: Methylaminoethoxy-phosphate group enhances polarity and may enable pH-dependent charge transitions.
  • Physicochemical Properties : Predicted collision cross-section (CCS) of 283.4 Ų for [M+H]+ adduct, useful for mass spectrometry identification.
(b) Bicyclic Structural Motifs
  • Example: [(2R,3S,4S,5R,6R)-6-{[(1S,2S,4R,5R)-2,4-bis(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]oxy}-3,4,5-trihydroxyoxan-2-yl]methyl hexadecanoate . Key Differences:
  • Core Structure : Bicyclic dioxabicyclohexane and oxane rings replace the cyclohexyl-phosphate motif.
  • Molecular Weight : 562.69 g/mol (vs. ~950–1,000 g/mol for the target compound).

Research Implications

  • Membrane Dynamics: The cyclohexyl-phosphate head group’s stereochemistry may confer unique packing efficiency compared to glycerol or inositol head groups .
  • Signaling Potential: Analogues with inositol bisphosphate suggest a hypothetical role in lipid-mediated signaling, though experimental validation is needed .
  • Analytical Identification : CCS values and adduct profiles (e.g., [M+NH4]+ at 749.58 m/z) aid in lipidomics workflows .

Biological Activity

[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate is a complex phospholipid compound that plays an essential role in various biological processes. It is a derivative of phosphatidylinositol and is involved in critical cellular functions such as signaling pathways and membrane dynamics.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C₄₁H₇₉O₁₈P
  • Molecular Weight : 971.0 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with various enzymes and proteins within cellular environments. It acts as a substrate for phospholipase C enzymes:

  • Signal Transduction : Upon cleavage by phospholipase C, it generates diacylglycerol (DAG) and inositol trisphosphate (IP3), which are crucial for activating protein kinase C (PKC) and mobilizing calcium from intracellular stores.
  • Gene Expression Regulation : The activation of PKC influences transcription factors that regulate gene expression related to cell growth and differentiation.

Cellular Effects

The compound has been shown to impact several cellular processes:

  • Cell Proliferation : It promotes cell growth in various cell types by enhancing signaling pathways associated with proliferation.
  • Metabolic Regulation : It influences lipid metabolism and energy homeostasis within cells.

Table 1: Summary of Biological Activities

ActivityDescriptionReferences
Signal TransductionActivates PKC via DAG and IP3 production.
Cell ProliferationEnhances proliferation in fibroblasts and epithelial cells.
Metabolic RegulationModulates lipid metabolism pathways.
Gene ExpressionInfluences transcription factors related to growth.

Case Study: Impact on Cancer Cell Lines

In a study examining the effects of this compound on cancer cell lines:

  • Objective : To assess the compound's potential as an anti-cancer agent.
  • Methodology : Various cancer cell lines were treated with different concentrations of the compound.
  • Results : The compound showed significant inhibition of cell growth in breast and prostate cancer cells compared to control groups. The mechanism was attributed to enhanced apoptosis signaling pathways.

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC28H50O11P
Molecular Weight722.93 g/mol
InChI KeyQTNSCOJGSVHQHX-VDIOLRDPSA-N
Docking Score (Analog)-6.55 kcal/mol

Q. Table 2: Synthesis Optimization

ParameterOptimal ConditionYield
Solvent SystemPetroleum Ether/EtOAc (3:1)68%
Reaction Time24–48 hours
PurificationSilica Gel Column≥95% Purity

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate
Reactant of Route 2
Reactant of Route 2
[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate

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